molecular formula C11H19NO B8326686 1-Cyclohexyl-4-methyl-pyrrolidin-2-one

1-Cyclohexyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8326686
M. Wt: 181.27 g/mol
InChI Key: QQUJSYBYZSOURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-methyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclohexyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C11H19NO/c1-9-7-11(13)12(8-9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

QQUJSYBYZSOURX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Place 1-cyclohexyl-4-hydroxymethyl-pyrrolidin-2-one (Preparation 2) (2.5 g, 12.7 mmol) and triphenylphosphene (3.7 g, 13.9 mmol) in a flask and add dry N,N-dimethyl-acetamide (20 mL). Add a solution of iodine (3.2 g, 12.7 mol) in N,N-dimethyl-acetamide (3 mL). Stir reaction for 24 hours. Quench the reaction with saturated sodium bisulfite (20 mL) and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Dissolve crude material in acetonitrile (100 mL) and add glacial acetic acid (15 mL) and zinc (12.4 g, 190.1 mmol), then heat to 75° C. and stir for 6 hours. Cool to room temperature, filter, and partition between water and methylene chloride. Separate layers and wash methylene chloride with saturated sodium bicarbonate. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (30-40% ethyl acetate in hexane) to yield 1.0 g (45%) of the title compound. NMR (CDCl3) δ 3.94 (m, 1H), 3.45 (m, 1H), 2.88 (dd, 1H), 2.55 (dd, 1H), 2.38 (m, 1H), 2.02 (dd, 1H), 1.78 (m, 2H), 1.68 (m, 3H), 1.35 (m, 4H), 1.09 (m, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Three
Yield
45%

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